molecular formula C9H5Br2NO B6187389 2-bromo-5-(3-bromophenyl)-1,3-oxazole CAS No. 1896751-58-8

2-bromo-5-(3-bromophenyl)-1,3-oxazole

Cat. No. B6187389
CAS RN: 1896751-58-8
M. Wt: 303
InChI Key:
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Description

2-bromo-5-(3-bromophenyl)-1,3-oxazole, also known as BBO, is a heterocyclic compound with a five-membered ring of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 104-105°C. BBO has several uses in the field of organic chemistry, including as a synthetic intermediate in the synthesis of pharmaceuticals, as an inhibitor of enzymes, and as a dye.

Scientific Research Applications

2-bromo-5-(3-bromophenyl)-1,3-oxazole has a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as carbonic anhydrase and monoamine oxidase. It has also been used as a synthetic intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. In addition, this compound has been used as a dye in the study of proteins, lipids, and other biological molecules.

Mechanism of Action

2-bromo-5-(3-bromophenyl)-1,3-oxazole acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding is reversible, meaning that the enzyme can be reactivated by the removal of this compound. This compound also acts as a synthetic intermediate in the synthesis of pharmaceuticals by providing a starting material for the synthesis of the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as inhibit the growth of certain bacteria. In addition, this compound has been found to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-bromo-5-(3-bromophenyl)-1,3-oxazole in lab experiments is that it is a stable compound that is easy to prepare and handle. Its solubility in organic solvents makes it suitable for use in a variety of reactions. However, this compound is insoluble in water, which limits its use in aqueous reactions. In addition, this compound is a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the use of 2-bromo-5-(3-bromophenyl)-1,3-oxazole. One potential direction is the development of new synthetic methods for the preparation of this compound. Another potential direction is the use of this compound as a fluorescent probe for the study of proteins, lipids, and other biological molecules. In addition, this compound could be used as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and cardiovascular diseases. Finally, this compound could be used as an inhibitor of enzymes for the study of enzyme kinetics and structure.

Synthesis Methods

The synthesis of 2-bromo-5-(3-bromophenyl)-1,3-oxazole begins with the reaction of N-bromosuccinimide (NBS) and 3-bromophenol in the presence of a base, such as pyridine, to form this compound. This reaction is carried out at elevated temperatures and requires the use of a solvent, such as dichloromethane. The reaction yields a white solid that can be further purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-(3-bromophenyl)-1,3-oxazole involves the bromination of 3-bromophenylacetic acid followed by cyclization with thionyl chloride and sodium azide to form 2-bromo-5-(3-bromophenyl)-1,3-oxazole.", "Starting Materials": [ "3-bromophenylacetic acid", "thionyl chloride", "sodium azide", "sodium bicarbonate", "acetic anhydride", "bromine" ], "Reaction": [ "Bromination of 3-bromophenylacetic acid with bromine in acetic anhydride to form 3-bromo-2-acetylbromobenzoic acid", "Cyclization of 3-bromo-2-acetylbromobenzoic acid with thionyl chloride and sodium azide to form 2-bromo-5-(3-bromophenyl)-1,3-oxazole", "Neutralization of the reaction mixture with sodium bicarbonate" ] }

CAS RN

1896751-58-8

Molecular Formula

C9H5Br2NO

Molecular Weight

303

Purity

95

Origin of Product

United States

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